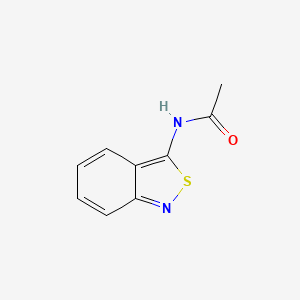

N-(2,1-Benzisothiazol-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

34250-70-9 |

|---|---|

Molecular Formula |

C9H8N2OS |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

N-(2,1-benzothiazol-3-yl)acetamide |

InChI |

InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)11-13-9/h2-5H,1H3,(H,10,12) |

InChI Key |

GXLWNVPCJGRSLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=CC=CC2=NS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,1 Benzisothiazol 3 Yl Acetamide and Its Derivatives

Classical and Contemporary Approaches to the Benzisothiazole Core Synthesis

The construction of the benzisothiazole core is a fundamental step in the synthesis of N-(2,1-benzisothiazol-3-yl)acetamide. A variety of methods, ranging from classical condensation reactions to modern catalyzed and electrochemical processes, have been developed.

One of the most established methods involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes, ketones, acids, or acyl chlorides. mdpi.com For instance, 2-aminothiophenols can react with aromatic aldehydes in refluxing toluene to form 2-substituted benzothiazoles. mdpi.com Another classical approach starts from thiosalicylic acid, which undergoes a multi-step process to yield the 1,2-benzisothiazol-3-one core. google.com

Contemporary methods offer improvements in efficiency, yield, and environmental impact. Copper-catalyzed reactions, for example, enable the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com Intramolecular pathways often start with 2-mercaptobenzamides, which can undergo oxidative dehydrogenative cyclization. A Cu(I)-catalyzed method using an oxygen atmosphere provides excellent yields of benzo[d]isothiazol-3(2H)-ones. nih.gov

More recently, electrochemical approaches have been developed. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides offers a method for intramolecular N–S bond formation to produce benzo[d]isothiazol-3(2H)-ones. nih.gov This process occurs through constant-current electrolysis in an undivided cell, generating hydrogen gas as the only byproduct. nih.gov Another innovative strategy involves a cascade reaction of 2-halobenzamides with a sulfur source like potassium thiocyanate (KSCN) or sulfur powder (S8), catalyzed by transition metals such as copper chloride (CuCl), to form the benzisothiazolone ring. nih.gov

The table below summarizes key synthetic approaches to the benzisothiazole core.

| Starting Material(s) | Reagents/Conditions | Product Type | Reference |

| 2-Aminobenzenethiol, Aromatic Aldehydes | Toluene, reflux | 2-Arylbenzothiazoles | mdpi.com |

| 2-Mercaptobenzamides | Cu(I) catalyst, O2 atmosphere | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| 2-Mercaptobenzamides | Constant-current electrolysis, (n-Bu)4NBr | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| 2-Halobenzamides, Sulfur powder (S8) | CuCl catalyst | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| 2-(Alkylthio)benzaldehyde, Hydroxylamine | Halogenating agent | 1,2-Benzisothiazol-3-ones | google.com |

Targeted Functionalization and Derivatization Strategies at the Acetamide (B32628) Moiety

Modification of the acetamide group of this compound is crucial for modulating its physicochemical properties and biological activity. Strategies focus on regioselective reactions and the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

Regioselective Alkylation and Acylation Reactions

Regioselective alkylation and acylation at the nitrogen of the acetamide moiety or other positions on the heterocyclic ring are key strategies for creating diverse derivatives. Direct N-alkylation of heterocyclic systems like indazoles, which are structurally related to benzisothiazoles, often yields a mixture of N1 and N2-substituted products. beilstein-journals.org Achieving high regioselectivity is therefore a significant synthetic challenge.

Studies on the indazole scaffold have demonstrated that the choice of base and solvent can profoundly influence the regiochemical outcome. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has been shown to be a promising system for selective N-1 alkylation of various substituted indazoles. nih.gov Conversely, Mitsunobu conditions often favor the formation of the N-2 regioisomer. nih.gov While direct studies on this compound are less common, these principles of controlling regioselectivity through careful selection of reaction conditions are broadly applicable. nih.gov For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate with alkyl tosylates in dioxane leads to N1-alkylation, while other conditions can promote N2-product formation. beilstein-journals.org

Regioselective acylation can also be controlled. N-acylation of indazoles has been suggested to initially provide the N-2 substituted product, which can then isomerize to the more thermodynamically stable N-1 regioisomer. nih.gov

Introduction of Diverse Substituents for Structure-Activity Probing

The introduction of various substituents onto the benzisothiazole core or the acetamide side chain is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR). By systematically altering functional groups, researchers can identify key structural features responsible for biological activity.

For the related 2-(benzothiazolylthio)acetamide class of compounds, derivatization has led to the identification of potent and selective antagonists for the CCR3 receptor. nih.gov A lead structure was optimized by incorporating different substituents into the benzothiazole (B30560) and piperidine side chains, resulting in compounds with nanomolar binding affinity. nih.gov

In another study on 1,3-thiazole derivatives, various substituents were introduced to the thiazole scaffold to explore their potential as cholinesterase inhibitors. academie-sciences.fr It was found that amides bearing N-heterocyclic substituents or electron-withdrawing groups on an acyl moiety showed the most potent inhibition of the acetylcholinesterase (AChE) enzyme. academie-sciences.fr For example, a derivative containing a quinoxaline system was the most potent AChE inhibitor among the amides tested. academie-sciences.fr These studies highlight the importance of substituent diversity in probing biological targets and optimizing ligand-receptor interactions.

The following table presents examples of how substituent modifications on related heterocyclic acetamides affect biological activity.

| Core Scaffold | Substituent Modification | Biological Target | Effect | Reference |

| 2-(Benzothiazolylthio)acetamide | Incorporation of substituents on benzothiazole and piperidine rings | CCR3 Receptor | Increased binding affinity and selectivity | nih.gov |

| 1,3-Thiazole Amide | Addition of quinoxaline system to acyl moiety | Acetylcholinesterase (AChE) | Potent inhibition | academie-sciences.fr |

| 1,3-Thiazole Amide | Addition of 4,4-difluorocyclohexane to acyl moiety | Butyrylcholinesterase (BChE) | Strongest inhibition among amides | academie-sciences.fr |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of benzisothiazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources. nih.gov Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes. scielo.br

A notable green approach for the synthesis of 2-arylbenzothiazoles involves the reaction of 2-aminothiophenols with aromatic aldehydes in glycerol at ambient temperature without a catalyst. mdpi.com Glycerol serves as a recyclable and biodegradable solvent, and the reaction proceeds cleanly to afford the desired products in high yields. mdpi.com Another method describes a solvent-free synthesis of acetamides by reacting anilines with acetic anhydride without external heating, resulting in good yields and simple purification. scielo.br

Microwave-assisted synthesis represents another green technique. The condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation provides 2-chloromethyl-benzothiazole efficiently, with significantly reduced reaction times compared to traditional heating methods. mdpi.com Furthermore, the use of water as a solvent for the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) offers a metal-free, efficient, and environmentally friendly route to benzothiazole-2-thiols. rsc.org

Flow Chemistry and Automated Synthesis for Scalable Research Applications

Flow chemistry and automated synthesis platforms are transforming the preparation of complex molecules by enabling rapid, efficient, and scalable production. nih.gov These technologies offer precise control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for multistep syntheses in a continuous, automated fashion. mpg.de

Automated platforms can integrate synthesis, purification, and analysis, accelerating the drug discovery process. chimia.ch For instance, a multistep continuous flow assembly has been reported for the synthesis of 2-(1H-indol-3-yl)thiazoles, generating complex, drug-like molecules in reaction times of less than 15 minutes and in high yields over three chemical steps without isolating intermediates. nih.govnih.gov Such systems typically use microreactors or packed-bed reactors where reagents are continuously pumped and mixed, and the product is collected downstream.

The versatility of these automated systems allows for the rapid generation of compound libraries for screening purposes. By programming a sequence of reactions, a variety of derivatives can be synthesized from a common intermediate by simply changing the building blocks that are introduced at each step. chimia.ch This approach has been used to prepare derivatives of an anticonvulsant drug in a miniaturized setup, showcasing the potential for rapid analogue synthesis. chimia.ch While specific applications to this compound are not extensively documented, the principles and technologies are directly applicable for its scalable synthesis and derivatization.

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification is a powerful strategy for diversifying a core molecular scaffold like this compound. This approach involves performing chemical transformations on a fully assembled molecule to introduce new functional groups or alter existing ones, thereby expanding the chemical space and enabling fine-tuning of properties.

A common starting point for such modifications can be a reactive handle installed on the molecule. For example, a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, serves as a versatile precursor for a series of 3,5-disubstituted benzisoxazoles due to the reactive chloromethyl group. mdpi.com Similarly, derivatives of this compound bearing reactive groups could be used for further elaboration.

Functional group interconversions on the acetamide moiety itself can also be performed. For instance, oxidation at the alpha-carbon of an N-(isothiazol-5-yl)phenylacetamide using dimethylformamide dimethylacetal served as a starting point for a variety of transformations. nih.gov The resulting intermediate was converted into enamines, enols, oximes, and hydrazones, allowing for a significant expansion of the structure-activity relationship for this class of insecticides. nih.gov These examples demonstrate that once the core this compound structure is synthesized, a wide range of derivatives can be accessed through well-established functional group interconversion reactions.

Advanced Spectroscopic and Structural Characterization of N 2,1 Benzisothiazol 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For N-(2,1-Benzisothiazol-3-yl)acetamide, ¹H and ¹³C NMR would provide definitive proof of its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzisothiazole ring and the protons of the acetamide (B32628) group. The four protons on the benzene ring would likely appear as a complex multiplet system in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns would depend on the coupling between adjacent protons. The N-H proton of the amide group would appear as a broad singlet, with its chemical shift being solvent-dependent. The methyl (CH₃) protons of the acetyl group would give a sharp singlet, likely in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon (C=O) of the acetamide group would be the most downfield signal (typically δ 168-172 ppm). The carbons of the benzisothiazole ring would appear in the aromatic region (δ 110-155 ppm). The methyl carbon would be found at the most upfield position (around δ 20-30 ppm).

Hypothetical ¹H and ¹³C NMR Data

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~8.0-7.2 | Ar-H (4H, m) | ~170.0 | C=O |

| ~9.5 (broad s) | N-H (1H) | ~150-120 | Ar-C |

| ~2.2 | CH₃ (3H, s) | ~25.0 | CH₃ |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₈N₂OS, giving it a molecular weight of 192.24 g/mol .

Molecular Ion: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 192. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 192.0357).

Fragmentation Pathway: The fragmentation would likely involve initial cleavage of the acetamide side chain. A common fragmentation pathway for N-acetyl compounds is the loss of a ketene molecule (CH₂=C=O, 42 Da), which would result in a fragment ion corresponding to 3-amino-2,1-benzisothiazole at m/z 150. Another likely fragmentation is the cleavage of the C-N bond to produce an acetyl cation (CH₃CO⁺) at m/z 43. Further fragmentation of the benzisothiazole ring would also be observed.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure has been reported for this compound, a study would reveal the planarity of the benzisothiazole ring system and the orientation of the acetamide substituent relative to the ring. A key feature would be the presence of intermolecular hydrogen bonding. The amide N-H group would act as a hydrogen bond donor, while the carbonyl oxygen atom would be a strong hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice, influencing the packing and physical properties of the solid. For comparison, the related isomer N-(1,3-Benzothiazol-2-yl)acetamide forms dimers in the crystal through N—H···N hydrogen bonds. thieme-connect.de

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

N-H Stretching: A characteristic absorption band for the N-H stretch of the secondary amide would be expected in the IR spectrum around 3300-3100 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the amide I band (primarily C=O stretching) would be prominent around 1660-1680 cm⁻¹.

N-H Bending: The amide II band (a combination of N-H bending and C-N stretching) would appear around 1550 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Hypothetical IR Absorption Data

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3250 | N-H stretch | Secondary Amide |

| ~3050 | C-H stretch | Aromatic |

| ~1670 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1580, 1470 | C=C stretch | Aromatic Ring |

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that can rotate plane-polarized light. This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it would not exhibit a CD or ORD spectrum. This section is not applicable unless chiral derivatives are synthesized, for example, by introducing a chiral center into the acetamide group or as a substituent on the benzisothiazole ring. No such chiral derivatives have been reported in the literature reviewed.

Computational Chemistry and Theoretical Modeling of N 2,1 Benzisothiazol 3 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine molecular structural parameters, vibrational frequencies, and thermodynamic properties. For analogous compounds, these calculations have been used to elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Such analyses for N-(2,1-Benzisothiazol-3-yl)acetamide would involve optimizing its geometry and calculating its electronic properties. The results would help predict sites susceptible to electrophilic or nucleophilic attack, which is vital information for understanding potential metabolic pathways or designing synthesis routes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis identifies the stable low-energy conformations of a molecule. For derivatives of the related 1,2-benzisothiazol-3(2H)-one, computational searches on the potential energy surface have revealed the existence of multiple stable conformers, which could be experimentally verified using techniques like matrix-isolation infrared spectroscopy.

Following conformational analysis, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. MD simulations on novel benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 protein interaction have been used to explore the stability of ligand-protein complexes. nih.gov These simulations reveal crucial information about how the compound interacts with its biological target and the stability of those interactions, which is essential for predicting efficacy. nih.gov For this compound, MD simulations could predict its behavior in a biological environment, such as its interaction with a target protein's active site.

Molecular Docking Studies with Select Biological Receptors or Enzymes (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule and a protein target.

For various benzisothiazole, benzothiazole (B30560), and acetamide (B32628) derivatives, docking studies have been instrumental in identifying potential biological targets and explaining observed activities. For instance, derivatives of 1,2-benzisothiazol-3-one have been docked into the active site of caspase-3 to predict binding modes and interactions, correlating with their inhibitory activity. nih.gov Similarly, substituted N-(1,3-benzothiazol-2-yl)acetamide derivatives were docked against the DNA gyrase enzyme to explore their potential as antimicrobial agents. nih.govresearchgate.net

A hypothetical docking study for this compound would involve selecting a potential protein target and predicting the binding affinity and orientation of the compound within the active site.

Following docking, a detailed analysis of the ligand-protein interactions is performed. This involves identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. In studies of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors, molecular docking successfully predicted the interactions and binding modes of the inhibitors within the enzyme's active site. nih.gov For a series of benzimidazole-acetamide derivatives, docking studies showed their putative binding mode and significant interactions with cyclin-dependent kinase-8, suggesting their potential as anticancer agents. nih.gov This level of detail is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs.

When the biological target of a compound is unknown, computational methods can be used for target identification or "target fishing." Techniques like reverse docking or pharmacophore-based screening can screen a library of known protein structures to identify potential binding partners. This approach helps to elucidate the mechanism of action for a compound or identify potential off-target effects. For many heterocyclic compounds, computational drug design offers an efficient way to accelerate the identification and optimization of novel inhibitors by leveraging these screening and simulation techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 1,2-benzisothiazol-3-one derivatives, a robust QSAR model was developed to predict their caspase-3 inhibitory activity. nih.govnih.gov The model indicated that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes were significant in determining the inhibitory activity. nih.gov Similarly, 2D and 3D-QSAR models have been applied to acetamide derivatives to predict their activity as anti-influenza virus agents. semanticscholar.org

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. The resulting model could then be used to predict the activity of new, unsynthesized compounds and to provide hypotheses about the structural features essential for activity.

Below is an example of a data table format that would be used in a QSAR study to correlate molecular descriptors with biological activity.

| Compound | pIC50 (Observed) | pIC50 (Predicted) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| Analog 1 | 7.5 | 7.4 | 2.1 | 85.3 |

| Analog 2 | 6.8 | 6.9 | 2.5 | 90.1 |

| Analog 3 | 8.1 | 8.0 | 1.9 | 82.4 |

| Analog 4 | 7.2 | 7.3 | 2.3 | 88.6 |

This table is for illustrative purposes only and does not represent actual data for this compound.

In Silico Prediction of Molecular Properties for Research Design (e.g., ADME for in vitro studies)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the molecule's structure, helping to prioritize compounds for further experimental testing and reducing late-stage attrition. nih.gov

ADME predictions for various benzothiazole and acetamide analogs typically evaluate compliance with rules like Lipinski's rule of five and Veber's rules, which assess drug-likeness and oral bioavailability. nih.govmspsss.org.uaresearchgate.net Properties such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and plasma protein binding are also commonly predicted. For this compound, these predictive models would offer valuable guidance for its potential as a drug candidate and inform the design of in vitro and in vivo studies.

The following table illustrates typical parameters evaluated in an in silico ADME prediction.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | (Calculated) | < 500 g/mol |

| LogP | (Calculated) | < 5 |

| Hydrogen Bond Donors | (Calculated) | < 5 |

| Hydrogen Bond Acceptors | (Calculated) | < 10 |

| Oral Bioavailability | (Predicted) | High/Low |

| Blood-Brain Barrier Permeation | (Predicted) | Yes/No |

This table is for illustrative purposes only and does not represent actual data for this compound.

Mechanistic and Molecular Level Biological Investigations of N 2,1 Benzisothiazol 3 Yl Acetamide

Target Identification and Validation in Non-Human Biological Systems (In Vitro Assays)

Currently, there are no publicly accessible scientific reports that identify and validate specific biological targets for N-(2,1-Benzisothiazol-3-yl)acetamide through in vitro assays. The initial step in understanding the compound's mechanism of action would involve screening it against a panel of known biological targets, such as enzymes, receptors, or ion channels, to identify any significant interactions.

Enzyme Inhibition Kinetics and Binding Affinity Studies (In Vitro)

Without an identified enzyme target, comprehensive studies on the enzyme inhibition kinetics and binding affinity of this compound have not been conducted or reported.

The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are crucial metrics for quantifying the potency of an enzyme inhibitor. As no specific enzyme target has been identified for this compound, there is no available data for its IC50 or Ki values.

The mode of enzyme inhibition describes how a compound interacts with an enzyme and its substrate. Determining whether the inhibition is competitive, non-competitive, or uncompetitive requires kinetic studies with a validated enzyme target. Such studies for this compound have not been published.

Cellular Pathway Modulation Studies in Non-Human Cell Lines (In Vitro)

Investigations into how this compound may modulate cellular pathways in non-human cell lines are not present in the available scientific literature.

Research to determine the effects of this compound on specific biochemical cascades, such as signaling pathways involved in cell proliferation, inflammation, or apoptosis, has not been reported.

There is no available data from studies using techniques like Western Blot or RT-PCR to analyze changes in gene expression or protein levels in response to treatment with this compound.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC)

The interaction between a small molecule ligand, such as this compound, and its protein target is fundamental to its biological activity. Biophysical techniques are crucial for characterizing these interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics. While specific studies employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) on this compound are not extensively documented in the available literature, the application of these and other biophysical methods to structurally related benzothiazole (B30560) derivatives illustrates their utility in mechanistic studies.

Techniques like fluorescence spectroscopy and circular dichroism have been utilized to study the interactions between benzothiazole derivatives and proteins such as lysozyme (B549824). mdpi.com Analysis of the intrinsic protein fluorescence upon titration with a ligand can reveal the binding mechanism, binding constant, and the specific binding site. mdpi.com For instance, a reduction in the fluorescence emission of lysozyme in the presence of a benzothiazole derivative suggests that the ligand is binding near tryptophan residues, altering their microenvironment. mdpi.com Circular dichroism (CD) spectroscopy offers insights into the protein's secondary structure, indicating whether the ligand induces conformational changes upon binding. mdpi.com

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. It has been successfully used to determine the binding characteristics of benzothiazole derivatives with therapeutic targets like β-amyloid aggregates, which are implicated in Alzheimer's disease. researchgate.net SPR experiments can determine the equilibrium dissociation constant (KD), as well as the association (ka) and dissociation (kd) rate constants, providing a detailed kinetic profile of the protein-ligand interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. This level of detail is critical for understanding the driving forces behind the interaction (i.e., whether it is enthalpy- or entropy-driven).

Table 1: Application of Biophysical Techniques in the Study of Benzothiazole Derivatives

| Technique | Information Obtained | Example Application |

|---|---|---|

| Fluorescence Spectroscopy | Binding mechanism, binding constant (Ka), binding site, intermolecular distance. mdpi.com | Characterizing the interaction between benzothiazole derivatives and lysozyme. mdpi.com |

| Circular Dichroism (CD) | Changes in protein secondary structure upon ligand binding. mdpi.com | Assessing conformational changes in lysozyme after binding to a benzothiazole derivative. mdpi.com |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association and dissociation rate constants (ka, kd). researchgate.net | Determining the binding properties of benzothiazole derivatives to β-amyloid aggregates. researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binding. | Providing a complete thermodynamic profile of a protein-ligand interaction. |

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Interactions at a Molecular Level

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For the 2,1-benzisothiazole scaffold, SAR studies have provided insights into how different substituents influence biological effects, such as antimicrobial and genotoxic properties. nih.gov this compound belongs to the class of 3-acylamino-2,1-benzisothiazoles.

Research on a series of 3-substituted amino 2,1-benzisothiazoles has revealed critical relationships between the nature of the substituent at the 3-position and the compound's mutagenic activity. nih.gov The parent 3-amino-2,1-benzisothiazole was found to possess genotoxic properties. nih.gov Subsequent modifications of this amino group have a profound impact on this activity.

Key findings from these SAR studies include:

3-Alkylamino Derivatives : The introduction of an alkyl group on the 3-amino moiety generally leads to a loss of mutagenic activity. nih.gov

3-Acylamino Derivatives : In contrast, most derivatives containing a 3-acylamino group, such as the title compound this compound, were found to exhibit mutagenic activity in the Salmonella-microsome assay. nih.gov This suggests that the electronic properties and steric bulk of the acyl group are important for this biological endpoint.

3-Azomethine Derivatives : Compounds derived from the 3-amino group to form azomethines also showed mutagenic activity. nih.gov

Table 2: Structure-Activity Relationship of 3-Substituted 2,1-Benzisothiazole Derivatives

| Substituent at 3-Position | General Structure | Observed Biological Activity | Reference |

|---|---|---|---|

| Unsubstituted Amino | 2,1-Benzisothiazol-3-amine | Genotoxic properties | nih.gov |

| Alkylamino | R-NH-(2,1-Benzisothiazole) | Inactive (not mutagenic) | nih.gov |

| Acylamino | R-CO-NH-(2,1-Benzisothiazole) | Mutagenic activity | nih.gov |

Emerging Research Frontiers and Future Directions for N 2,1 Benzisothiazol 3 Yl Acetamide

Exploration of Novel Synthetic Pathways and Analog Design

The future development of N-(2,1-Benzisothiazol-3-yl)acetamide and its derivatives hinges on the establishment of efficient and versatile synthetic routes. Current research on related heterocyclic systems provides a roadmap for potential methodologies. For the analogous 1,2-benzisothiazol-3(2H)-one core, modern synthetic strategies include copper(I)-catalyzed intramolecular N–S bond formation from 2-mercaptobenzamides, which utilizes O2 as the sole oxidant for the coupling of N–H and S–H bonds. mdpi.com Additionally, one-pot, three-component reactions have been effectively used to create pyrimido[2,1-b]benzothiazole derivatives from 2-aminobenzothiazole (B30445), benzaldehyde (B42025) derivatives, and active methylene (B1212753) compounds. scirp.org

Future research could adapt these principles for the synthesis of the 2,1-benzisothiazole scaffold. The exploration of transition-metal-free, multi-component reactions using elemental sulfur and ammonium (B1175870) could also provide an eco-friendly and efficient pathway. researchgate.net

For analog design, research into related benzothiazole (B30560) acetamide (B32628) derivatives demonstrates viable strategies. A common approach involves reacting a core 2-aminobenzothiazole structure with chloroacetyl chloride, followed by substitution with various amines to produce a library of N-substituted acetamides. nih.govresearchgate.net This modular approach allows for the systematic modification of the acetamide side chain to explore structure-activity relationships (SAR). Other promising strategies for creating diverse analogs include incorporating other heterocyclic moieties, such as 1,3,4-thiadiazole, or amino acid fragments to potentially modulate the compound's biological activity and pharmacokinetic properties. nih.govpatsnap.com

| Synthetic Strategy | Precursors | Potential Application for Analog Design |

| Multi-component Reaction | 2-Aminobenzothiazole, Aldehydes, Active Methylene Compounds | Rapid generation of a diverse library of complex heterocyclic analogs. scirp.org |

| Two-step Acetamide Synthesis | 2-Aminobenzothiazole, Chloroacetyl Chloride, Substituted Amines | Systematic modification of the acetamide group to probe structure-activity relationships. nih.gov |

| Hybrid Molecule Synthesis | Benzisothiazolin-3-one-2-yl acetic acid, 2-amino-1,3,4-thiadiazole | Creation of dual-functionality molecules by combining pharmacophores. patsnap.com |

Advanced Computational and Machine Learning Applications in Compound Design

In silico methods are indispensable tools for accelerating the drug discovery and development process. For benzothiazole and benzisothiazole derivatives, computational techniques are already being applied to predict molecular properties and guide synthesis. mdpi.com Density Functional Theory (DFT) calculations have been used to analyze optimized geometry, charge distribution, and chemical reactivity of benzothiazole analogs. mdpi.comnih.gov

Molecular docking is a widely used technique to predict the binding orientation and affinity of small molecules to the active sites of biological targets. semanticscholar.org Studies on related benzothiazole acetamides have used docking to investigate interactions with enzymes like DNA gyrase, providing insights into their antimicrobial mechanism. nih.govresearchgate.net Similarly, docking has been employed to study the binding of benzothiazole derivatives to E. coli dihydroorotase and viral neuraminidase. semanticscholar.orgmdpi.com

A significant future direction for this compound involves applying these computational tools. Molecular docking could be used to screen the compound against a wide array of protein targets to generate hypotheses about its biological function. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could be developed for 2,1-benzisothiazole derivatives. semanticscholar.org As more experimental data becomes available, machine learning algorithms could be trained to predict the bioactivity of novel, computationally designed analogs, thereby prioritizing the synthesis of the most promising candidates.

Identification of Untapped Biological Targets and Pathways for Academic Investigation (in vitro)

While the 2,1-benzisothiazole scaffold is less studied than its 1,2-isomer, research on the broader class of benzisothiazoles and benzothiazoles reveals a multitude of potential biological targets that warrant investigation for this compound. An early study on various 3-amino-2,1-benzisothiazole derivatives reported generally low antimicrobial activity, though some compounds did show genotoxic or mutagenic properties in specific bacterial assays, suggesting interaction with DNA or related pathways. nih.gov

More recent research on the 1,2-benzisothiazolone scaffold has identified potent inhibitory activity against several key enzymes. These derivatives have been discovered as bifunctional inhibitors of HIV-1 Reverse Transcriptase, targeting both the DNA polymerase and Ribonuclease H (RNase H) activities of the enzyme. mdpi.com Other studies have demonstrated that benzothiazole derivatives can inhibit human carbonic anhydrase isoforms (hCA I, hCA II, hCA V) and monoamine oxidase enzymes (MAO-A and MAO-B). nih.govnih.govnih.gov Additionally, they have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the context of Alzheimer's disease research. anadolu.edu.tr These findings suggest that this compound could be a valuable probe for in vitro investigation against these or other untapped enzymatic targets.

| Target Enzyme/Protein | Therapeutic Area | Observed Activity with Related Compounds | Reference |

|---|---|---|---|

| HIV-1 Reverse Transcriptase (RNase H & DNA Polymerase domains) | Antiviral (HIV) | Inhibition with IC50 values in the low micromolar range. | mdpi.com |

| Carbonic Anhydrases (hCA I, II, V, XIII) | Multiple (e.g., glaucoma, epilepsy) | Inhibition constants in the micromolar range. | nih.govnih.gov |

| Monoamine Oxidase (MAO-A, MAO-B) | Neurodegenerative Disease | Selective inhibitory activity towards MAO-B. | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibition with IC50 values in the nanomolar range. | anadolu.edu.tr |

| DNA Gyrase | Antibacterial | Predicted binding via molecular docking. | nih.gov |

Integration with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic understanding of the mechanism of action of this compound, future research should integrate systems biology approaches. nih.gov While no specific omics studies have been published for this compound, the methodologies are well-established and could provide profound insights.

Proteomics: Shotgun proteomics can be used to identify the molecular targets and off-target effects of a compound. In a typical experiment, cells or tissues would be treated with this compound, and the resulting changes in protein expression levels would be quantified using mass spectrometry. Furthermore, chemical proteomics approaches could identify direct protein binding partners. Given that acetamide-containing molecules like iodoacetamide (B48618) are known to alkylate cysteine residues, proteomics could be used to see if the compound or its metabolites covalently modify specific proteins, providing clues to its mechanism. nih.govnih.gov

Metabolomics: Metabolite profiling can reveal how a compound perturbs cellular metabolism. By analyzing the changes in the levels of endogenous small molecules (e.g., amino acids, lipids, sugars) after treatment with this compound, researchers could identify the specific metabolic pathways that are affected. nih.gov Integrating metabolomics data with proteomics and transcriptomics would offer a multi-layered view of the compound's biological impact, potentially uncovering novel mechanisms of action or toxicity. nih.gov

Potential in Materials Science or Non-Biological Applications

Beyond pharmacology, the benzisothiazole scaffold has significant industrial applications. The isomeric compound 1,2-benzisothiazolin-3-one (BIT) is a widely used biocide and preservative in a variety of water-based commercial products, including paints, adhesives, inks, and cleaning agents. irobiocide.com Its function is to inhibit the growth of bacteria and fungi, thereby extending the shelf life and maintaining the quality of these materials.

The potential of the this compound isomer in materials science and other non-biological fields is currently unknown and represents a key area for future academic and industrial investigation. Research could be directed toward evaluating its antimicrobial and antifungal efficacy for potential use as a preservative. Furthermore, the unique electronic and structural properties of the 2,1-benzisothiazole core could be explored for applications in functional materials, such as organic electronics or sensor technology, where heterocyclic compounds often play a crucial role.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.